(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Properties
IUPAC Name |
(2Z)-8-[(4-fluorophenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-17-5-3-15(4-6-17)12-26-13-19-20(28-14-26)8-7-18-22(27)21(29-23(18)19)10-16-2-1-9-25-11-16/h1-11H,12-14H2/b21-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGAZQUJCHNRNA-FBHDLOMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuroxazine Core: This step involves the cyclization of appropriate precursors to form the benzofuroxazine ring system. Reagents such as ortho-nitrophenols and aldehydes are often used under acidic or basic conditions.
Introduction of the Pyridinylmethylene Group: This step involves the condensation of the benzofuroxazine intermediate with a pyridine derivative. Common reagents include pyridine-3-carbaldehyde and suitable catalysts to facilitate the condensation reaction.
Addition of the Fluorobenzyl Group: The final step involves the introduction of the fluorobenzyl group through nucleophilic substitution or other suitable reactions. This step may require the use of fluorobenzyl halides and appropriate bases or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuroxazine core, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the pyridinylmethylene group, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce saturated analogs of the original compound.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit notable pharmacological properties. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that (Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one may inhibit specific cancer cell lines. This is attributed to its ability to interact with biological targets such as enzymes or receptors involved in cancer progression.
- Anti-inflammatory Effects : Similar compounds have shown efficacy in modulating inflammatory responses, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Studies : A study focused on benzofuro derivatives demonstrated that certain modifications led to enhanced activity against various cancer cell lines. For instance, compounds with similar benzofuro structures were found to inhibit cell proliferation effectively ().
- Inflammation Modulation : Research on related heterocyclic compounds has indicated their role in inhibiting pro-inflammatory cytokines. This suggests that this compound could be explored further for its anti-inflammatory properties ( ).
Potential Applications
The potential applications of this compound span several therapeutic areas:
- Cancer Therapy : Targeting specific pathways involved in tumor growth and metastasis.
- Anti-inflammatory Drugs : Developing new treatments for chronic inflammatory conditions.
- Drug Development : As a lead compound for synthesizing new derivatives with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyridinylmethylene moiety can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
(Z)-8-(4-Fluorophenethyl)-2-(Pyridin-4-ylmethylene)-1,4-Dioxane Adduct
- Molecular Formula : C28H27FN2O5
- Key Differences :
- Substitution of the 4-fluorobenzyl group with a 4-fluorophenethyl chain, increasing alkyl chain length and hydrophobicity.
- Pyridin-4-ylmethylene (vs. pyridin-3-ylmethylene), altering electronic distribution and steric interactions.
- 1:1 adduct with 1,4-dioxane, enhancing crystallinity and solubility in polar solvents .
| Property | Target Compound | Analog () |
|---|---|---|
| Pyridine Position | 3-position | 4-position |
| Fluorinated Group | Benzyl | Phenethyl |
| Solubility Modifier | None | 1,4-Dioxane adduct |
(Z)-2-Benzylidene-8-(Pyridin-2-ylmethyl) Derivative
- Structural Notes: Replaces pyridin-3-ylmethylene with a benzylidene group, reducing nitrogen-mediated hydrogen bonding. Pyridin-2-ylmethyl at position 8 introduces steric hindrance near the fused oxazinone ring .
Implications : The benzylidene substitution may decrease binding affinity to targets requiring π-π stacking with pyridine, while the pyridin-2-ylmethyl group could limit metabolic stability due to increased susceptibility to oxidation.
Halogenated Analogs with Varied Core Structures
Chlorinated Chromene-Pyrimidinone Hybrid ()
- Structure: 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenylhexahydrochromeno[2,3-d]pyrimidin-4-one.
- Comparison: Replaces benzofuro-oxazinone with a chromeno-pyrimidinone core, reducing oxygen content and increasing planarity. Chlorine substituents (vs. fluorine) enhance lipophilicity but may elevate toxicity risks.
Fluorophenyl Epoxy-Pyrrolooxazine Derivative ()
- Structure : Contains a hexahydro-pyrrolooxazine core with epoxy and hydroxy groups.
- Hydroxy and carbamoyl groups enhance solubility but may reduce blood-brain barrier penetration.
Activity Implications: The epoxy-pyrrolooxazine scaffold is associated with irreversible enzyme inhibition in preclinical studies, unlike the reversible interactions expected from the target compound’s oxazinone core .
Pharmacopeial Impurities and Byproducts ()
Ofloxacin-Related Impurities
- Example : Impurity E (9-Fluoro-3-methyl-7-oxo-10-piperazinyl-dihydrobenzoxazine-6-carboxylic acid).
- Structural Divergence: Pyrido-benzoxazine core (vs. benzofuro-oxazinone) with a carboxylic acid group, increasing ionization at physiological pH. Piperazine substituent enhances water solubility but introduces basicity.
Regulatory Relevance: Such impurities highlight the importance of stringent synthesis control for the target compound, as minor structural deviations can drastically alter safety and efficacy profiles .
Biological Activity
(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzofuro[7,6-e][1,3]oxazines, which are known for their diverse biological activities, including anticancer and anti-inflammatory effects.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 402.425 g/mol. Its structure features a fused aromatic system containing nitrogen atoms, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Reagents : Ethanol or dimethylformamide as solvents, and Lewis acids as catalysts.
- Conditions : Controlled temperature and specific reaction times are crucial for optimizing yields.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : Studies have shown that related benzofuroxazine derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism of Action : It is believed to modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in inflammatory responses.
Case Studies
- In vitro Studies : In vitro assays demonstrated that this compound exhibited an IC50 value in the low micromolar range against certain cancer cell lines, indicating potent activity.
- In vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of the compound in reducing tumor growth and inflammation markers.
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for (Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-benzofuro-oxazin-3-one?
The synthesis of this compound likely involves multi-step organic reactions, including cyclization and functional group coupling. For example, structurally similar chromeno-oxazine derivatives are synthesized via condensation of substituted benzofuran precursors with pyridine-containing aldehydes under acidic or basic conditions . Key steps may include:
- Fluorobenzyl introduction : Nucleophilic substitution or Friedel-Crafts alkylation to attach the 4-fluorobenzyl group.
- Pyridinylmethylene coupling : Knoevenagel condensation or Wittig reaction to incorporate the pyridin-3-ylmethylene moiety.
- Oxazinone formation : Cyclization using reagents like POCl₃ or carbodiimides to form the oxazinone ring .
Purification via column chromatography (silica gel, gradient elution) is typically employed, with HPLC validation for purity (>95%) .
Q. How can the stereochemical configuration (Z-isomer) be confirmed?
The (Z)-configuration of the pyridinylmethylene group can be confirmed using:
- X-ray crystallography : Direct determination of spatial arrangement, as demonstrated for related benzoxazine derivatives .
- NOESY NMR : Cross-peaks between the pyridine proton and benzofuro-oxazin protons indicate proximity in the Z-isomer.
- Electronic Circular Dichroism (ECD) : Comparative analysis with known stereoisomers to validate chirality .
Q. What spectroscopic methods are suitable for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for fluorobenzyl (δ ~7.0–7.3 ppm for aromatic protons), pyridinylmethylene (δ ~8.5–9.0 ppm), and oxazinone carbonyl (δ ~170–175 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ ion).
- FT-IR : Identify key functional groups (C=O stretch at ~1650–1750 cm⁻¹, C-F stretch at ~1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield?
Implement Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, reaction time) and identify optimal conditions. For example:
- Central Composite Design : Test 3–5 factors (e.g., solvent polarity, stoichiometry) across 15–20 runs.
- Response Surface Modeling : Predict yield maxima and minimize side reactions (e.g., isomerization or oxidation).
Flow chemistry platforms, as described for diazomethane synthesis, enable rapid parameter screening and real-time analytics .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Impurity profiles : Use HPLC-MS to detect trace impurities (e.g., de-fluorinated byproducts) that modulate activity .
- Solvent-dependent aggregation : Dynamic Light Scattering (DLS) can assess colloidal stability in assay buffers.
- Metabolite interference : LC-MS/MS metabolic profiling identifies active/inactive metabolites .
Q. What strategies ensure stereochemical control during synthesis?
- Chiral auxiliaries : Temporarily install chiral groups (e.g., oxazolidinones) to direct asymmetric synthesis .
- Enantioselective catalysis : Use Pd or Ru catalysts for pyridinylmethylene coupling with >90% enantiomeric excess.
- Chiral HPLC : Separate isomers using columns like Chiralpak® IA/IB and validate purity .
Q. How to assess stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂).
- HPLC stability assays : Monitor degradation products over 24–72 hours in simulated gastric fluid (pH 2) and plasma (pH 7.4) .
- DSC/TGA : Thermal analysis identifies decomposition thresholds and polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
